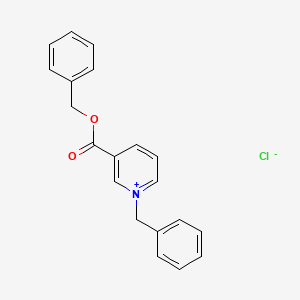
2-Quinoxalinecarboxamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Quinoxalinecarboxamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- is a complex organic compound with the molecular formula C22H19N3O2. This compound is part of the quinoxaline family, which is known for its diverse pharmacological properties and applications in various scientific fields .
Méthodes De Préparation
The synthesis of 2-Quinoxalinecarboxamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- involves multiple steps. One common synthetic route includes the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds to form the quinoxaline core. . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
2-Quinoxalinecarboxamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinoxaline core.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield different products.
Applications De Recherche Scientifique
2-Quinoxalinecarboxamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Quinoxalinecarboxamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- involves its interaction with specific molecular targets. It can bind to DNA, proteins, and enzymes, leading to the inhibition of essential biological processes. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for anticancer therapy .
Comparaison Avec Des Composés Similaires
2-Quinoxalinecarboxamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- can be compared with other quinoxaline derivatives such as:
Olaquindox: Used as an antibiotic in veterinary medicine.
Echinomycin: A potent anticancer agent.
Atinoleutin: Known for its antimicrobial properties.
Levomycin: Another antibiotic with a broad spectrum of activity.
Carbadox: Used in the treatment of bacterial infections in animals.
These compounds share a similar quinoxaline core but differ in their substituents, leading to variations in their biological activities and applications.
Propriétés
Numéro CAS |
138112-94-4 |
|---|---|
Formule moléculaire |
C22H19N3O2 |
Poids moléculaire |
357.4 g/mol |
Nom IUPAC |
N-[2-(7-methoxynaphthalen-1-yl)ethyl]quinoxaline-2-carboxamide |
InChI |
InChI=1S/C22H19N3O2/c1-27-17-10-9-15-5-4-6-16(18(15)13-17)11-12-23-22(26)21-14-24-19-7-2-3-8-20(19)25-21/h2-10,13-14H,11-12H2,1H3,(H,23,26) |
Clé InChI |
MAQVWTMJIGWNHJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=CC=C2CCNC(=O)C3=NC4=CC=CC=C4N=C3)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


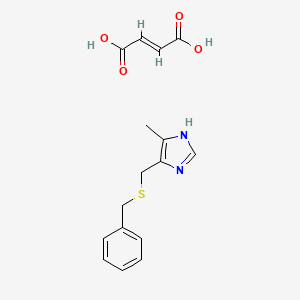
![1-azabicyclo[2.2.2]octan-3-yl 2,2-diphenylpentanoate](/img/structure/B12764984.png)

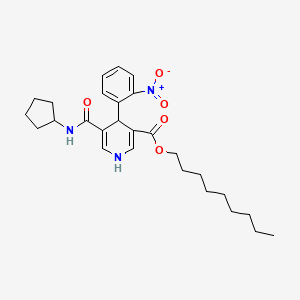



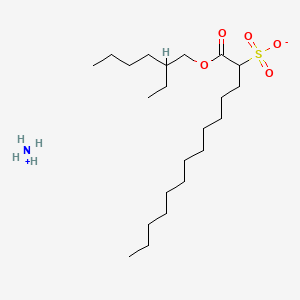
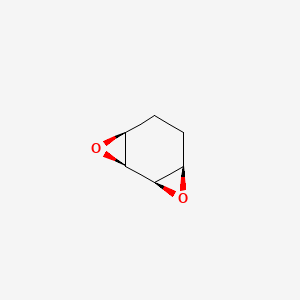
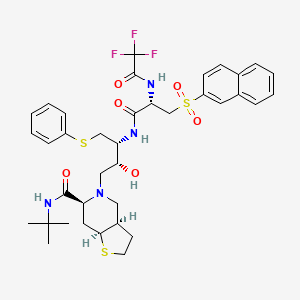
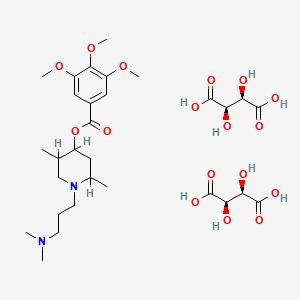
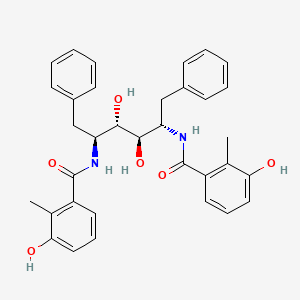
![3,5-difluoro-N-[(2S,3R)-2-(pyridin-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-yl]benzamide;hydrochloride](/img/structure/B12765064.png)
